molecular formula C16H17ClN2O4S B3636460 N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3636460
M. Wt: 368.8 g/mol
InChI Key: LBRTTYYMFJEZOZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is an organic compound belonging to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a chlorophenyl and a methoxyphenyl group

Mechanism of Action

Target of Action

CBKinase1_003746, also known as N1-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide, CBKinase1_016146, or SR-01000266198, primarily targets Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, differentiation in development, circadian rhythm, the immune response, neurodegeneration, and cancer .

Mode of Action

Ck1α, the primary target of this compound, is known to have broad serine/threonine protein kinase activity . It is one of the main components of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 .

Biochemical Pathways

CK1α regulates several biochemical pathways. It is involved in the Wnt/β-catenin signaling pathway, where it plays a role in the degradation of β-catenin . CK1α also influences the p53 pathway by targeting p53 for degradation . These pathways are critical for cell cycle progression, apoptosis, and other cellular processes .

Result of Action

The action of CBKinase1_003746 on CK1α can lead to various molecular and cellular effects. By influencing the Wnt/β-catenin and p53 pathways, it can affect cell cycle progression, apoptosis, and other cellular processes . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine.

    Introduction of the glycinamide moiety: The resulting sulfonamide is then reacted with methyl glycinate hydrochloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methylglycinamide
  • N-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

Uniqueness

N-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-19(11-16(20)18-15-6-4-3-5-14(15)17)24(21,22)13-9-7-12(23-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRTTYYMFJEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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